1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole
Overview
Description
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 . It is used in scientific research and has a complex molecular structure.
Molecular Structure Analysis
The molecular structure of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole is complex, contributing to its versatility in various scientific studies. The compound’s InChI Key and other detailed structural information are not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole are not fully detailed in the search results. It is known that the compound has a molecular weight of 238.31 . More specific properties such as boiling point and physical form are not provided .Scientific Research Applications
Synthesis and Chemical Reactivity
- Azetidine and oxetane sulfinate salts, closely related to the compound , offer an efficient pathway for introducing four-membered heterocycles into indoles, showcasing their importance in synthetic organic chemistry for constructing complex molecular structures (Nassoy, Raubo, & Harrity, 2015).
- A methodology involving the Rh(II)-catalyzed reaction of 2,2-diaryl-2H-azirines with 1-sulfonyl-1,2,3-triazoles has been developed for the stereoselective synthesis of a variety of 1,2,3-trisubstituted indoles, demonstrating the utility of sulfonyl derivatives in facilitating complex chemical transformations (Khaidarov et al., 2019).
Green Synthesis and Insecticidal Applications
- A green synthesis approach for 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones demonstrates the potential environmental benefits of employing ionic liquids in the synthesis of compounds with potential insecticidal properties (Jain, Sharma, & Kumar, 2013).
Advances in Functionalized Indoles Synthesis
- Sulfonyl azoles, including sulfonyl indoles, serve as precursors in synthesizing functionalized 3-substituted indoles, indazoles, and pyrroles, highlighting the role of sulfonyl derivatives in diversifying synthetic routes for constructing biologically relevant molecules (Palmieri & Petrini, 2016).
- The metal- and base-free synthesis approach using iodine for the sulfenylation of indoles with aryl-/alkyl sulfonyl chlorides underscores the potential for developing more sustainable and accessible chemical processes (Kumaraswamy, Raju, & Narayanarao, 2015).
Multicomponent Reactions for Heterocyclic Compounds
- Copper-catalyzed reactions involving sulfonyl azides, alkynes, and allylamines offer a route to 2,3-dihydro-1H-imidazo-[1,2-a]indoles, showcasing the versatility of sulfonyl derivatives in multicomponent synthesis strategies (Jin et al., 2020).
Safety And Hazards
While specific safety and hazard information for 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole is not available, general precautionary statements are provided. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid contact with eyes, skin, or clothing, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(azetidin-3-ylsulfonyl)-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c14-16(15,10-7-12-8-10)13-6-5-9-3-1-2-4-11(9)13/h1-4,10,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQLKGNARUPODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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